molecular formula C7H14O4 B8469269 (3S)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol

(3S)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol

Cat. No. B8469269
M. Wt: 162.18 g/mol
InChI Key: BXGOXDLHSNHTCX-LURJTMIESA-N
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Patent
US07361765B2

Procedure details

reacting said 3,4-dihydroxytetrahydro-2H-pyran-4-sulfonic acid, sodium salt with methanol and trimethylorthoformate in the presence of an acid to form 4,4-dimethoxytetrahydro-2H-pyran-3-ol; and
Name
3,4-dihydroxytetrahydro-2H-pyran-4-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1C(O)(S(O)(=O)=O)[CH2:6][CH2:5][O:4][CH2:3]1.[Na].CO[CH:16]([O:19][CH3:20])[O:17][CH3:18]>CO>[CH3:20][O:19][C:16]1([O:17][CH3:18])[CH2:6][CH2:5][O:4][CH2:3][CH:2]1[OH:1] |^1:12|

Inputs

Step One
Name
3,4-dihydroxytetrahydro-2H-pyran-4-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1COCCC1(S(=O)(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1(C(COCC1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07361765B2

Procedure details

reacting said 3,4-dihydroxytetrahydro-2H-pyran-4-sulfonic acid, sodium salt with methanol and trimethylorthoformate in the presence of an acid to form 4,4-dimethoxytetrahydro-2H-pyran-3-ol; and
Name
3,4-dihydroxytetrahydro-2H-pyran-4-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1C(O)(S(O)(=O)=O)[CH2:6][CH2:5][O:4][CH2:3]1.[Na].CO[CH:16]([O:19][CH3:20])[O:17][CH3:18]>CO>[CH3:20][O:19][C:16]1([O:17][CH3:18])[CH2:6][CH2:5][O:4][CH2:3][CH:2]1[OH:1] |^1:12|

Inputs

Step One
Name
3,4-dihydroxytetrahydro-2H-pyran-4-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1COCCC1(S(=O)(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1(C(COCC1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07361765B2

Procedure details

reacting said 3,4-dihydroxytetrahydro-2H-pyran-4-sulfonic acid, sodium salt with methanol and trimethylorthoformate in the presence of an acid to form 4,4-dimethoxytetrahydro-2H-pyran-3-ol; and
Name
3,4-dihydroxytetrahydro-2H-pyran-4-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1C(O)(S(O)(=O)=O)[CH2:6][CH2:5][O:4][CH2:3]1.[Na].CO[CH:16]([O:19][CH3:20])[O:17][CH3:18]>CO>[CH3:20][O:19][C:16]1([O:17][CH3:18])[CH2:6][CH2:5][O:4][CH2:3][CH:2]1[OH:1] |^1:12|

Inputs

Step One
Name
3,4-dihydroxytetrahydro-2H-pyran-4-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1COCCC1(S(=O)(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1(C(COCC1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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